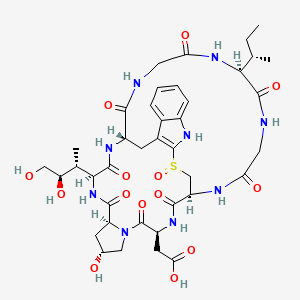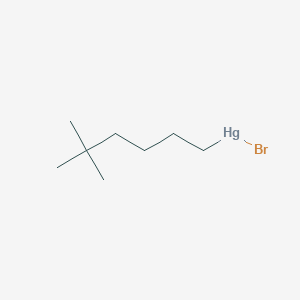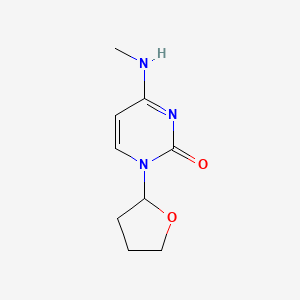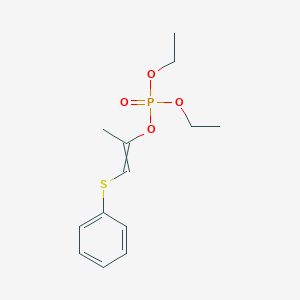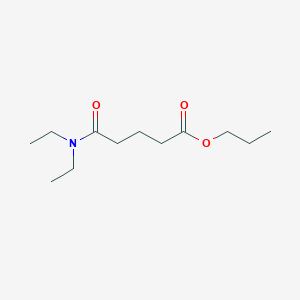
Propyl 5-(diethylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 5-(diethylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a diethylamino group, and a pentanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(diethylamino)-5-oxopentanoate typically involves the esterification of 5-(diethylamino)-5-oxopentanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The ester is typically purified through distillation or crystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 5-(diethylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-(diethylamino)-5-oxopentanoic acid and propanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.
Major Products
Hydrolysis: 5-(diethylamino)-5-oxopentanoic acid and propanol.
Reduction: 5-(diethylamino)-5-hydroxypentanoate.
Substitution: Various amides depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 5-(diethylamino)-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Propyl 5-(diethylamino)-5-oxopentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the body to release the active 5-(diethylamino)-5-oxopentanoic acid, which can then interact with enzymes and receptors. The diethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(diethylamino)-5-oxopentanoate
- Methyl 5-(diethylamino)-5-oxopentanoate
- Butyl 5-(diethylamino)-5-oxopentanoate
Uniqueness
Propyl 5-(diethylamino)-5-oxopentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
6946-56-1 |
|---|---|
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
propyl 5-(diethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-10-16-12(15)9-7-8-11(14)13(5-2)6-3/h4-10H2,1-3H3 |
Clé InChI |
GXNKTYKMAVSEIN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CCCC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


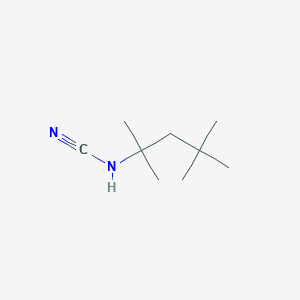
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)

